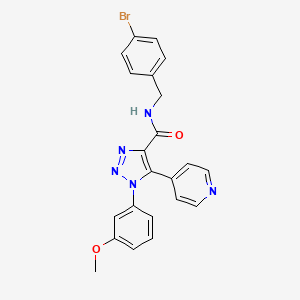

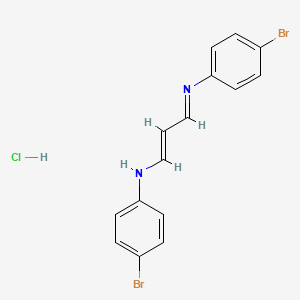

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential applications in medicinal chemistry. For instance, the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has been achieved through amidation reactions and 1,3-dipolar cycloaddition reactions, utilizing acyl chlorides, aminopyridine, and different long chain alkenes . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved a multi-step process starting from 4-chlorophenoxyacetic acid, proceeding through esterification, hydrazinolysis, and finally substitution reactions to yield the desired compounds . These synthetic routes are characterized by their use of conventional reagents and conditions, leading to compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives have been elucidated using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the relationship between the molecular conformation of these compounds and their biological activities.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The synthesized compounds have been evaluated for their ability to inhibit corrosion in steel coupons in acidic and mineral oil media , and for their anti-inflammatory and antioxidant activities, which involve interactions with biological targets such as enzymes and free radicals . The chemical properties of these compounds, such as their ability to form hydrogen bonds and their electronic distribution, play a significant role in their reactivity and biological efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and stability, are important for their practical applications. The corrosion inhibition efficiency of synthesized compounds was found to be optimal at certain concentrations in acidic medium, indicating the importance of their physical properties in their performance as corrosion inhibitors . Additionally, the hypoglycemic activity of novel acetamide derivatives was assessed in vivo, demonstrating the significance of their chemical properties in medicinal applications .

科学的研究の応用

Synthesis and Corrosion Inhibition

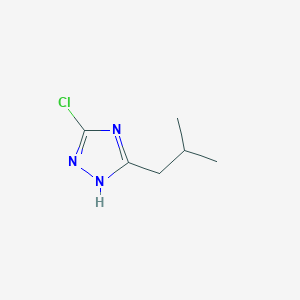

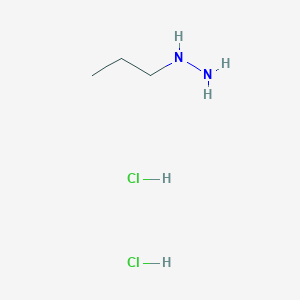

- Synthesis of Isoxazolidine and Isoxazoline Derivatives : A study details the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline. These compounds were synthesized via amidation and 1,3-dipolar cycloaddition reactions. The synthesized compounds were evaluated for their corrosion prevention efficiencies in steel in acidic and oil medium environments, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Antimicrobial and Antifungal Activities

- Novel Thiazolidin-4-One Derivatives : Research focused on the synthesis of a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide and their evaluation for antimicrobial activity. The study revealed feasible structure-activity relationships, with the compounds displaying significant in vitro antibacterial and antifungal activity (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Activity

- Synthesis and Antitumor Activity of Quinazolinones : A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain derivatives demonstrated broad spectrum antitumor activity and were found to be more potent compared to the positive control, 5-FU (Al-Suwaidan et al., 2016).

Synthesis and Evaluation of Anticonvulsant Activity

- Novel Acetamides with Anti-inflammatory Activity : A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives reported significant anti-inflammatory activity for some compounds (Sunder & Maleraju, 2013).

Hypoglycemic Activity

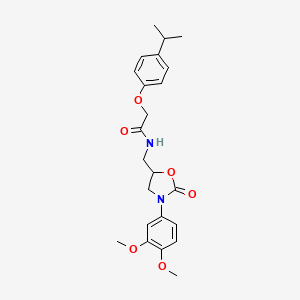

- 2-(4-((2, 4- Dioxothiazolidin-5-ylidene) Methyl)-2-methoxyphenoxy)-N- Substituted Acetamide Derivatives : This work reports the synthesis of novel derivatives and their evaluation for hypoglycemic activity in animal models, showing significant activity (Nikaljea, Choudharia, & Une, 2012).

特性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-15(2)16-5-8-18(9-6-16)30-14-22(26)24-12-19-13-25(23(27)31-19)17-7-10-20(28-3)21(11-17)29-4/h5-11,15,19H,12-14H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWDZZBLCIPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)